N-Octadecyltetradecanamide
Description
Properties
CAS No. |
41521-18-0 |
|---|---|
Molecular Formula |
C32H65NO |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-octadecyltetradecanamide |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) |
InChI Key |
ZKNMQGPYNVQBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
The most established method involves the reaction of tetradecanoic acid (C₁₄H₂₈O₂) with octadecylamine (C₁₈H₃₉N) via an acid chloride intermediate. Tetradecanoic acid is first activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form tetradecanoyl chloride. This intermediate reacts with octadecylamine in anhydrous dichloromethane under nitrogen atmosphere:
$$
\text{C}{14}\text{H}{28}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}{27}\text{ClO} + \text{SO}2 + \text{HCl}
$$
$$
\text{C}{14}\text{H}{27}\text{ClO} + \text{C}{18}\text{H}{39}\text{N} \rightarrow \text{C}{32}\text{H}_{65}\text{NO} + \text{HCl}
$$
Key Variables
Direct Condensation
Direct coupling of tetradecanoic acid and octadecylamine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields N-octadecyltetradecanamide. This method avoids hazardous acid chlorides but requires stringent moisture control:
$$
\text{C}{14}\text{H}{28}\text{O}2 + \text{C}{18}\text{H}{39}\text{N} \xrightarrow{\text{DCC}} \text{C}{32}\text{H}{65}\text{NO} + \text{H}2\text{O}
$$
Limitations
- Byproduct (dicyclohexylurea) removal complicates purification.
- Yields rarely exceed 65% due to competing side reactions.
Catalytic Reductive Amination
Nickel-Based Nanocatalysts
Recent advances employ heterogeneous nickel catalysts (e.g., Ni-L1@TiO₂-800) for reductive amidation of esters with nitro compounds. This method bypasses traditional activation steps and operates under hydrogen or transfer hydrogenation conditions:
$$
\text{RCOOR'} + \text{R''NO}2 \xrightarrow{\text{Ni catalyst, H}2} \text{RCONHR''} + \text{H}_2\text{O}
$$
Advantages
- Step Economy : Combines nitro reduction and amidation in one pot.
- Functional Group Tolerance : Compatible with esters, acids, and nitro groups.
- Yields : Up to 88% achieved using formic acid as a hydrogen donor.
Table 1: Comparative Performance of Catalytic Methods
| Catalyst System | Reductant | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ni-L1@TiO₂-800 | H₂ | 80 | 88 | |
| Co-L1@TiO₂-800 | Formic Acid | 100 | 52 | |
| Ni-L1@C-800 | CO/H₂O | 120 | 34 |
Mechanistic Insights
DFT computations reveal that metallic nickel (Ni⁰) and low-valent titanium species on the catalyst surface facilitate simultaneous nitro reduction and nucleophilic attack by the amine. Weak acidic sites on the TiO₂ support enhance amidation kinetics by stabilizing intermediates.
Industrial-Scale Production
Solvent Selection
Industrial protocols prioritize toluene or xylene due to their high boiling points (110°C and 140°C, respectively), which enable reflux conditions without solvent degradation.
Table 2: Industrial Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | ↑ 20% yield vs. room temp |
| Pressure | Atmospheric | Minimal effect |
| Catalyst Loading | 5 wt% Ni-L1@TiO₂-800 | Optimal for 88% yield |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Challenges
- Solubility Issues : Long alkyl chains (C₁₈ and C₁₄) reduce reactant miscibility, necessitating elevated temperatures.
- Purification Costs : Recrystallization from ethanol is energy-intensive (~50% of production cost).
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization in hot ethanol, yielding colorless crystalline product.
Conditions
Analytical Techniques
- FT-IR Spectroscopy : Confirms amide bond formation (N–H stretch at 3300 cm⁻¹, C=O stretch at 1640 cm⁻¹).
- DSC/TGA : Melting point (~95°C) and decomposition temperature (>300°C) correlate with alkyl chain packing.
Reaction Optimization Strategies
Temperature Modulation
Chemical Reactions Analysis
Types of Reactions: N-Octadecyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides
Scientific Research Applications
N-Octadecyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics .
Mechanism of Action
The mechanism of action of N-Octadecyltetradecanamide involves its interaction with cell membranes and proteins. It can modulate the fluidity of cell membranes and interact with specific receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to integrate into lipid bilayers and affect membrane-associated processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-Octadecyltetradecanamide with structurally related alkylamides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound* | – | C₃₂H₆₅NO | ~467.9 | C₁₈ alkyl chain + C₁₄ amide backbone |
| Octadecanamide (Stearamide) | 124-26-5 | C₁₈H₃₇NO | 283.49 | C₁₈ primary amide |
| N-Octadecylformamide | 32585-06-1 | C₁₉H₃₉NO | 297.52 | C₁₈ alkyl chain + formamide group |
| N-Tetradecanamide | 638-58-4 | C₁₄H₂₉NO | 227.39 | C₁₄ primary amide |
*Hypothetical structure inferred from nomenclature.
Key Observations:
- Chain Length : this compound’s extended alkyl chain (C₁₈ + C₁₄) likely enhances hydrophobicity compared to shorter-chain analogs like N-Tetradecanamide .
- Branching vs. Linearity : Unlike branched analogs (e.g., Hexanamide derivatives in ), linear alkylamides exhibit higher crystallinity and thermal stability .
Physical and Chemical Properties
Available data from analogous compounds:
Research Findings:
- Thermal Behavior : Primary alkylamides like Octadecanamide show solid-solid transitions and fusion enthalpies proportional to chain length, as observed in DSC studies .
- Hydrophobicity : Longer alkyl chains (e.g., C₁₈ in Octadecanamide) reduce water solubility compared to shorter chains (e.g., C₁₄ in N-Tetradecanamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
